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molecular formula C9H9IO2 B010209 Methyl 2-iodo-5-methylbenzoate CAS No. 103440-52-4

Methyl 2-iodo-5-methylbenzoate

Cat. No. B010209
M. Wt: 276.07 g/mol
InChI Key: DHYMLHOXGMUIDZ-UHFFFAOYSA-N
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Patent
US09403813B2

Procedure details

H2SO4 95-98% (2.54 mL, 0.048 mol) was added to a solution of 2-iodo-5-methylbenzoic acid (25.0 g, 0.095 mol) in MeOH (220 mL) and refluxed for 20 h. The rxn mixture was cooled with an ice bath, and 1N aq. NaOH was added dropwise until pH 8 was reached. The org. solvent was removed in vacuo and the aq. layer was extracted with DCM (2×). The combined org. extracts were washed with sat. aq. NaHCO3 (1×) and H2O (1×), dried (Na2SO4), filtered and concentrated in vacuo to give methyl 2-iodo-5-methylbenzoate as a pale yellow liquid which was used in the next step without further purification. LC-MS A: tR=0.87 min; [M+H]+=259.22.
Name
Quantity
2.54 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[I:6][C:7]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[OH-].[Na+].[CH3:19]O>>[I:6][C:7]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][C:8]=1[C:9]([O:11][CH3:19])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
2.54 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
25 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=C(C=C1)C
Name
Quantity
220 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The rxn mixture was cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted with DCM (2×)
WASH
Type
WASH
Details
extracts were washed with sat. aq. NaHCO3 (1×) and H2O (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C(=O)OC)C=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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